

Validating MTHFD2 as the Primary In Vivo Target of TH9619: A Comparative Guide

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Compound of Interest

Compound Name: TH9619

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This guide provides an objective comparison of the in vivo performance of **TH9619**, a potent MTHFD2 inhibitor, with alternative compounds. Supporting experimental data, detailed protocols, and visual representations of key pathways and workflows are presented to facilitate a comprehensive understanding of the validation of MTHFD2 as the primary in vivo target of **TH9619**.

Comparative Analysis of In Vivo Efficacy and Target Engagement

The following tables summarize the in vivo performance of **TH9619** and other MTHFD2 inhibitors, LY345899 and DS18561882, in various cancer xenograft models.

Compound	Cancer Model	Dosing Regimen	Primary Efficacy Endpoint	Tumor Growth Inhibition (TGI)	Reference
TH9619	Acute Myeloid Leukemia (HL-60 Xenograft)	60 mg/kg, four times daily	Increased Survival	Significantly outperformed standard of care (AraC)	[1] [2]
LY345899	Colorectal Cancer (Cell line and PDX xenografts)	Not specified	Decreased tumor volume and metastasis	Significant inhibition of tumor growth	[3] [4]
DS18561882	Breast Cancer (MDA-MB-231 Xenograft)	300 mg/kg	Decreased tumor burden	Significant tumor growth inhibition	[3] [5]

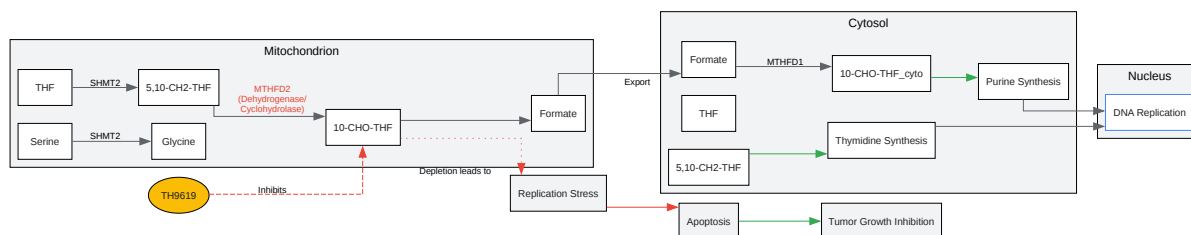
Table 1: Comparison of In Vivo Efficacy of MTHFD2 Inhibitors. This table compares the in vivo anti-tumor effects of **TH9619**, LY345899, and DS18561882 in different cancer models.

Compound	Cancer Model	Assay	Target Engagement Metric	Result	Reference
TH9619	Acute Myeloid Leukemia (HL-60 Xenograft)	In Vivo Cellular Thermal Shift Assay (CETSA)	Thermal Stabilization (ΔT_m) of MTHFD2	17°C	[2]
TH9619	Colorectal Cancer (SW620 Xenograft)	In Vivo Cellular Thermal Shift Assay (CETSA)	Thermal Stabilization (ΔT_m) of nuclear MTHFD2	Stabilization observed	[6]
TH9028	Acute Myeloid Leukemia (HL-60 Xenograft)	In Vivo Cellular Thermal Shift Assay (CETSA)	Thermal Stabilization (ΔT_m) of MTHFD2	6.4°C	[7]

Table 2: In Vivo Target Engagement of MTHFD2 Inhibitors. This table presents data demonstrating the direct binding of **TH9619** and a related compound to MTHFD2 in vivo.

MTHFD2 Signaling and Therapeutic Intervention

MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, playing a critical role in the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation. In many cancers, MTHFD2 is overexpressed to meet the high metabolic demands of tumor growth.



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Caption: MTHFD2 signaling pathway and the mechanism of action of **TH9619**.

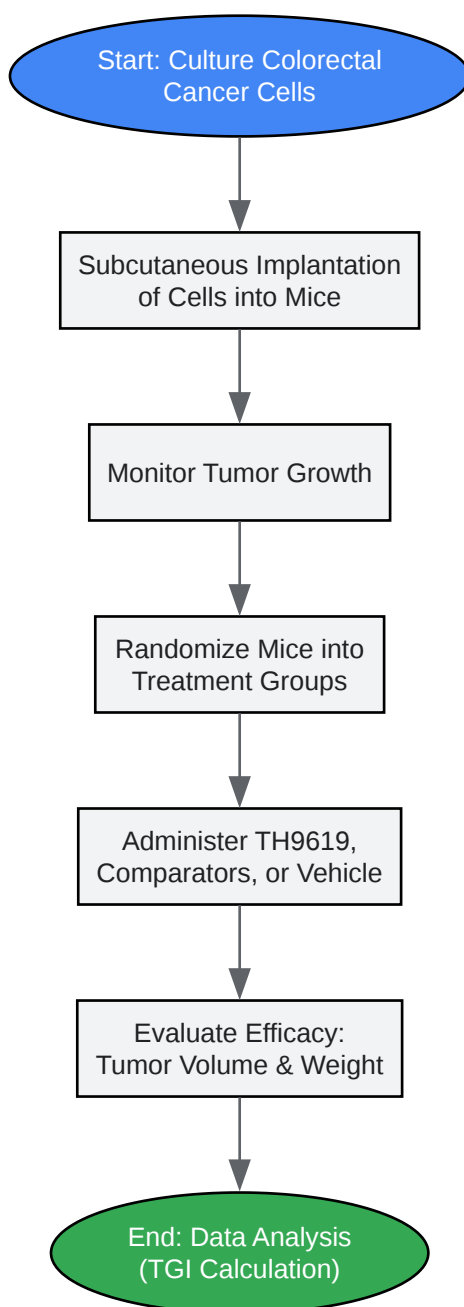
Experimental Protocols

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines the procedure for establishing and monitoring subcutaneous colorectal cancer xenografts in immunodeficient mice.

- Cell Culture: Human colorectal cancer cells (e.g., SW620, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used.
- Tumor Cell Implantation:
 - Harvest cultured cancer cells and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of $1-10 \times 10^6$ cells per 100-200 μ L.
 - Inject the cell suspension subcutaneously into the flank of each mouse.

- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment:
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer **TH9619**, comparator compounds, or vehicle control according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
 - Calculate the Tumor Growth Inhibition (TGI) percentage.



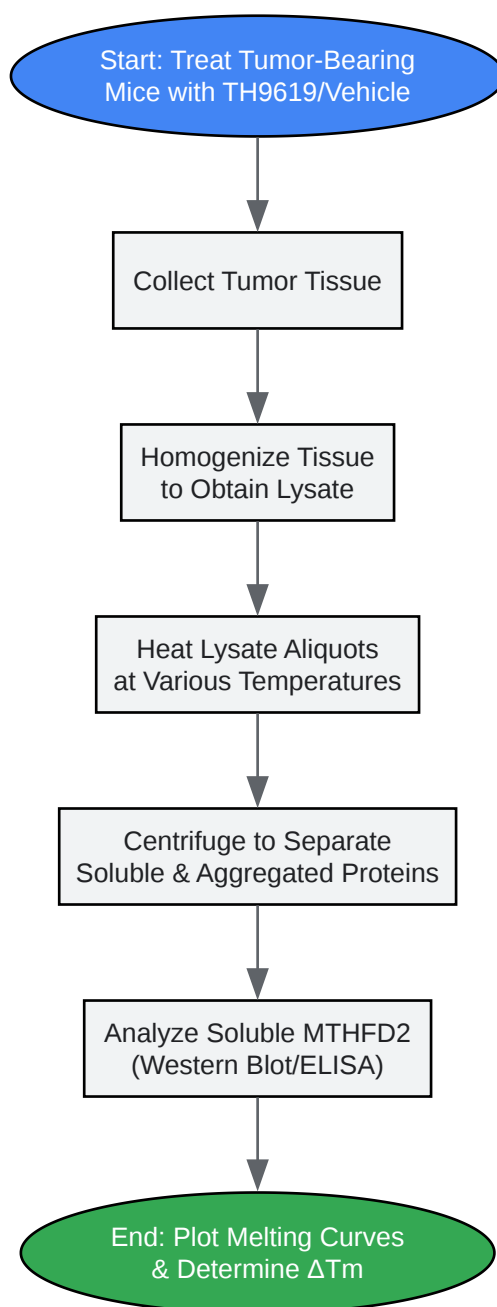
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Caption: Workflow for in vivo colorectal cancer xenograft studies.

In Vivo Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a drug in a physiological context. This protocol describes its application for validating MTHFD2 as the target of **TH9619** in vivo.

- Animal Treatment: Treat tumor-bearing mice with **TH9619** or vehicle control as per the established in vivo efficacy study protocol.
 - Tissue Collection: At a specified time point after the final dose, euthanize the mice and excise the tumor tissues.
 - Tissue Homogenization: Homogenize the tumor samples in a suitable buffer containing protease and phosphatase inhibitors to obtain a cell lysate.
 - Heat Challenge:
 - Aliquot the lysate into separate tubes.
 - Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3-7 minutes).
 - Include an unheated control sample.
 - Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
 - Collect the supernatant containing the soluble protein fraction.
 - Protein Quantification and Analysis:
 - Quantify the amount of soluble MTHFD2 in each supernatant using a specific antibody via Western blotting or ELISA.
 - Data Analysis:
 - Plot the percentage of soluble MTHFD2 as a function of temperature for both the vehicle- and **TH9619**-treated groups.
 - A shift in the melting curve to a higher temperature in the **TH9619**-treated group indicates thermal stabilization of MTHFD2 upon drug binding, confirming target engagement. The difference in the melting temperature (ΔT_m) is a quantitative measure of this stabilization.
- [2]



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Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

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